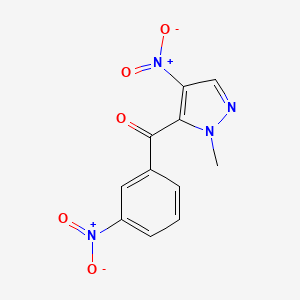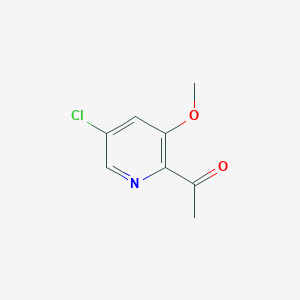
(1-methyl-4-nitro-1H-pyrazol-5-yl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a methyl group, a nitro group, and a nitrobenzoyl group, making it a unique and potentially valuable compound for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with 1-methyl-4-nitropyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, aqueous medium, reflux conditions.
Major Products Formed
Reduction: 1-methyl-4-amino-5-(3-aminobenzoyl)pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 1-carboxy-4-nitro-5-(3-nitrobenzoyl)pyrazole.
Scientific Research Applications
1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the nitrobenzoyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-5-(3-aminobenzoyl)pyrazole: Similar structure but with an amino group instead of a nitro group.
1-methyl-4-nitro-5-(3-chlorobenzoyl)pyrazole: Similar structure but with a chloro group instead of a nitro group.
1-methyl-4-nitro-5-(3-methylbenzoyl)pyrazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of the pyrazole ring with the nitrobenzoyl group enhances its versatility in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H8N4O5 |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
(2-methyl-4-nitropyrazol-3-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C11H8N4O5/c1-13-10(9(6-12-13)15(19)20)11(16)7-3-2-4-8(5-7)14(17)18/h2-6H,1H3 |
InChI Key |
URZUYIHBTGEIQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline](/img/structure/B12468369.png)
![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12468377.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride](/img/structure/B12468382.png)

![2-(tetrahydrofuran-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468404.png)
![1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468414.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)
![1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12468459.png)
![2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12468470.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B12468472.png)

